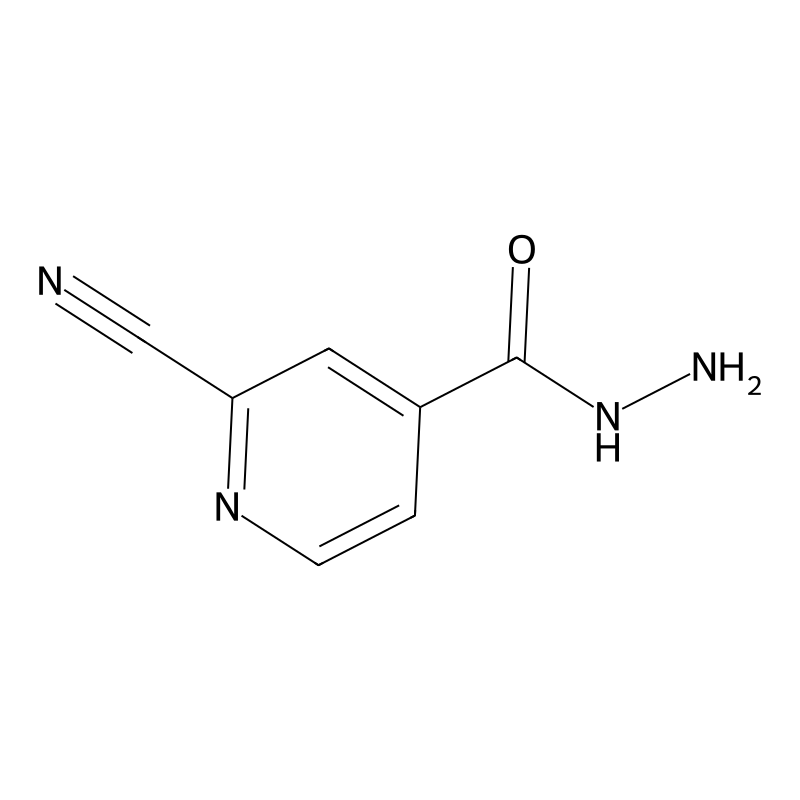

2-Cyanoisonicotinohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Cyanoisonicotinohydrazide is an organic compound characterized by its unique structure, which includes a cyano group and a hydrazide functional group attached to an isonicotinic acid derivative. The molecular formula of this compound is CHNO, and it features a pyridine ring, which contributes to its chemical properties and biological activity. The presence of both the cyano and hydrazide functionalities allows for diverse chemical reactivity and potential applications in medicinal chemistry and materials science.

- Synthesis Reactions: This compound can be synthesized through condensation reactions involving isonicotinic acid derivatives and hydrazine derivatives, often in the presence of catalysts or under specific conditions to promote the formation of the hydrazide linkage.

- Redox Reactions: The cyano group can participate in redox reactions, where it may be reduced to amines or oxidized to carboxylic acids under certain conditions.

- Substitution Reactions: The nitrogen atoms in the hydrazide moiety can engage in nucleophilic substitution reactions, allowing for further functionalization of the compound.

- Double Displacement Reactions: This compound may also undergo double displacement reactions, particularly when reacted with electrophiles or other nucleophiles in solution

2-Cyanoisonicotinohydrazide exhibits notable biological activities, particularly in pharmacological contexts. Research indicates that it may possess:

- Antimicrobial Properties: Studies have shown that compounds with similar structures exhibit activity against various bacteria and fungi, suggesting potential use as antimicrobial agents.

- Anticancer Activity: Some derivatives of isonicotinic acid are known for their anticancer properties, and 2-cyanoisonicotinohydrazide may similarly affect cancer cell proliferation through mechanisms involving apoptosis or cell cycle arrest.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which could be beneficial in treating diseases related to enzyme overactivity

The synthesis of 2-cyanoisonicotinohydrazide typically involves the following methods:

- Condensation Reaction: A common synthetic route involves the reaction of isonicotinic acid hydrazide with malononitrile or similar cyano compounds under acidic or basic conditions to yield 2-cyanoisonicotinohydrazide.

- Cyclization Reactions: In some cases, cyclization methods are employed where precursors containing both hydrazine and cyano functionalities are heated to promote ring closure and formation of the desired product.

- Microwave-Assisted Synthesis: Modern techniques such as microwave-assisted synthesis can enhance reaction rates and yields, making the process more efficient compared to traditional heating methods

2-Cyanoisonicotinohydrazide has several applications across various fields:

- Pharmaceuticals: Due to its biological activity, it has potential applications in drug development for antimicrobial and anticancer therapies.

- Agricultural Chemicals: Its properties may be harnessed for developing agrochemicals that target plant pathogens or pests.

- Material Science: The compound can be utilized in synthesizing novel materials with specific electronic or optical properties due to its unique structural features

Interaction studies involving 2-cyanoisonicotinohydrazide focus on its binding affinity with biological targets:

- Protein-Ligand Interactions: Studies using molecular docking simulations have indicated that this compound can effectively bind to certain proteins involved in disease pathways, suggesting mechanisms for its therapeutic effects.

- Synergistic Effects: Research has explored its combination with other compounds to enhance efficacy against resistant strains of bacteria or cancer cells, indicating potential for combination therapies

Several compounds share structural similarities with 2-cyanoisonicotinohydrazide. Here are some notable examples:

Compound Name Structure Type Unique Features Isonicotinic Acid Hydrazide Hydrazone Lacks cyano group; primarily studied for its antibacterial properties. 4-Cyanopyridine Pyridine derivative Exhibits different reactivity due to absence of hydrazone; used in organic synthesis. 2-Aminopyridine Amino derivative Known for its role in drug synthesis; lacks cyano functionality. 3-Cyanopyridine Pyridine derivative Similar structure but different position of cyano group; used in agrochemical applications. The uniqueness of 2-cyanoisonicotinohydrazide lies in its combination of both cyano and hydrazone functionalities, which enhances its reactivity and potential biological applications compared to other similar compounds

XLogP3

-0.7Hydrogen Bond Acceptor Count

4Hydrogen Bond Donor Count

2Exact Mass

162.05416083 g/molMonoisotopic Mass

162.05416083 g/molHeavy Atom Count

12Dates

Last modified: 11-23-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds